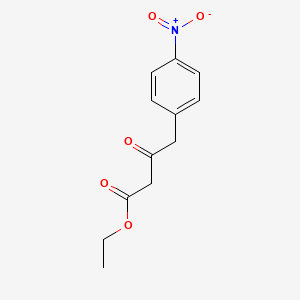

Ethyl 4-(4-nitrophenyl)-3-oxobutanoate

描述

Structure

3D Structure

属性

IUPAC Name |

ethyl 4-(4-nitrophenyl)-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5/c1-2-18-12(15)8-11(14)7-9-3-5-10(6-4-9)13(16)17/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTYXRRHMODSGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90341752 | |

| Record name | Ethyl 4-(4-nitrophenyl)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62088-12-4 | |

| Record name | Ethyl 4-(4-nitrophenyl)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 4 4 Nitrophenyl 3 Oxobutanoate

Classical Approaches to β-Keto Ester Synthesis with Aryl Substitution

Traditional methods for the synthesis of β-keto esters bearing aryl substituents have long been established in the repertoire of organic chemistry. These approaches typically involve fundamental carbon-carbon bond-forming reactions, such as condensation and alkylation/acylation strategies.

Condensation Reactions Involving Ethyl Acetoacetate (B1235776) and Nitroaryl Precursors

The alkylation of ethyl acetoacetate is a cornerstone of classical organic synthesis for the formation of substituted β-keto esters. This method involves the deprotonation of the active methylene (B1212753) group of ethyl acetoacetate to form a nucleophilic enolate, which then undergoes substitution with a suitable electrophile. In the context of synthesizing ethyl 4-(4-nitrophenyl)-3-oxobutanoate, a common precursor is a 4-nitrobenzyl halide.

A representative procedure involves the reaction of ethyl acetoacetate with 4-nitrobenzyl bromide. The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like water, often facilitated by a phase transfer catalyst like cetyltrimethylammonium bromide (CTAB). The enolate of ethyl acetoacetate, generated in situ, displaces the bromide from the 4-nitrobenzyl bromide, leading to the formation of the desired product. One study reported the synthesis of a related compound, 2-(4-nitro-benzyl)-3-oxo-3-phenyl-propionic acid ethyl ester, in 61% yield by reacting ethyl benzoylacetate with 4-nitrobenzyl bromide under these conditions. rsc.org While this example involves ethyl benzoylacetate, the principle is directly applicable to the more common ethyl acetoacetate.

| Reactants | Base | Catalyst/Solvent | Product | Yield (%) | Reference |

| Ethyl benzoylacetate, 4-Nitrobenzyl bromide | K₂CO₃ | CTAB / Water | 2-(4-Nitro-benzyl)-3-oxo-3-phenyl-propionic acid ethyl ester | 61 | rsc.org |

This table presents data for a closely related synthesis, illustrating the general methodology.

Michael Addition Strategies for the Construction of the Butanoate Backbone

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, provides another classical route for constructing the carbon skeleton of this compound. This strategy would typically involve the addition of a nucleophile, such as the enolate of ethyl acetoacetate, to a Michael acceptor like a nitrostyrene (B7858105) derivative.

While specific examples for the direct synthesis of this compound via this route are not extensively detailed in readily available literature, the general principle is well-established. The reaction of ethyl acetoacetate with 4-nitrostyrene, catalyzed by a base, would theoretically yield the target compound. The base facilitates the formation of the ethyl acetoacetate enolate, which then attacks the β-carbon of the nitrostyrene. Subsequent protonation of the resulting enolate would furnish the final product.

Acylation and Related Carbon-Carbon Bond Forming Reactions

Acylation reactions offer a direct method for introducing the aryl group and constructing the β-keto ester framework. A notable metal-free approach involves the arylation of ethyl acetoacetate using hypervalent diaryliodonium salts.

In a specific study, ethyl acetoacetate was successfully arylated with a diaryliodonium salt bearing a 4-nitrophenyl group to produce ethyl 2-(4-nitrophenyl)-3-oxobutanoate in an impressive 82% yield. nih.gov This reaction proceeds under mild conditions and provides a high yield of the desired product, highlighting its efficiency as a synthetic tool.

| Reactants | Reagent | Product | Yield (%) | Reference |

| Ethyl acetoacetate | Diaryliodonium salt with 4-nitrophenyl group | Ethyl 2-(4-nitrophenyl)-3-oxobutanoate | 82 | nih.gov |

Modern and Catalytic Synthetic Routes

In recent years, the development of catalytic methods has revolutionized organic synthesis, offering more efficient, selective, and environmentally benign alternatives to classical approaches. The synthesis of this compound has also benefited from these advancements, particularly through the use of transition metal and organocatalysis.

Transition Metal-Catalyzed Syntheses

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon bonds. The α-arylation of carbonyl compounds, including β-keto esters, is a prominent application of this technology.

One approach involves the palladium-catalyzed coupling of ethyl acetoacetate with aryl halides. Research has shown that the reaction between ethyl acetoacetate and various aryl halides can be achieved using a palladium acetate (B1210297) catalyst in the presence of a bulky, electron-rich phosphine (B1218219) ligand and a base like potassium phosphate. csir.co.za Interestingly, under certain conditions, the initially formed arylated acetoacetate ester can undergo in-situ deacylation to yield 2-arylacetic acid esters. csir.co.za However, by carefully controlling the reaction conditions, the desired β-keto ester can be isolated. For instance, the palladium-catalyzed arylation of ethyl acetoacetate with 4-chloroanisole (B146269) has been shown to produce ethyl 4-methoxyphenylacetate (B8689602) in 75% yield after an extended reaction time, demonstrating the feasibility of coupling with deactivated aryl chlorides. csir.co.za While this example leads to the deacylated product, it underscores the potential of palladium catalysis for the initial C-C bond formation to create the arylated β-keto ester intermediate.

| Aryl Halide | Catalyst System | Product | Yield (%) | Reference |

| 4-Chloroanisole | Pd(OAc)₂, Phosphine Ligand, K₃PO₄ | Ethyl 4-methoxyphenylacetate | 75 | csir.co.za |

This table illustrates the arylation/deacylation sequence, where the arylated β-keto ester is an intermediate.

Organocatalytic Methodologies

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has gained significant traction as a sustainable and efficient synthetic strategy. While specific, detailed research findings on the direct organocatalytic synthesis of this compound are not prominently reported, the principles of organocatalytic reactions are applicable.

For example, organocatalytic Michael additions of various nucleophiles to nitroalkenes are well-documented. A chiral organocatalyst could potentially be employed to facilitate the enantioselective addition of an ethyl acetoacetate equivalent to 4-nitrostyrene, leading to a chiral version of the target molecule. Similarly, organocatalytic alkylations of ethyl acetoacetate with a suitable 4-nitrobenzyl electrophile could be envisioned. The development of such methodologies remains an active area of research, promising more direct and asymmetric routes to this and related compounds.

Biocatalytic Transformations for Enantioselective Synthesis

Biocatalysis has emerged as a powerful tool in modern organic synthesis, offering high selectivity under mild reaction conditions. For the synthesis of chiral molecules derived from this compound, enzymatic methods are of particular interest.

The asymmetric reduction of the prochiral ketone in this compound to its corresponding chiral hydroxy ester is a key transformation, yielding a valuable building block for various pharmaceuticals. Ketoreductases (KREDs), a class of oxidoreductase enzymes, are exceptionally proficient at catalyzing this type of reaction with high enantioselectivity. nih.govresearchgate.net These enzymes utilize nicotinamide (B372718) cofactors, such as NADH or NADPH, as the source of hydride for the reduction. nih.gov

Industrial applications often favor whole-cell biocatalysis, which circumvents the need for costly isolation of enzymes and provides an inherent system for cofactor regeneration. nih.gov For instance, a carbon source like glucose or sorbitol can be added to the reaction medium, which the host organism (e.g., E. coli or yeast) metabolizes to continuously regenerate the required NADPH or NADH. nih.gov This approach improves the economic viability and sustainability of the process.

The choice of ketoreductase is critical for achieving high enantiomeric excess (ee) and chemical yield. nih.gov Screening a library of KREDs against the target substrate or a close structural analog is a common strategy to identify the optimal enzyme. rsc.org For example, in the well-documented asymmetric reduction of a related compound, ethyl 4-chloro-3-oxobutanoate, specific ketoreductases have been identified that produce the corresponding (S)-alcohol in over 99% ee and high yield. rsc.org A similar strategy can be applied to identify KREDs that are highly effective for this compound.

Table 1: Examples of Ketoreductase Performance in Asymmetric Reduction of β-Keto Esters This table presents data from analogous reactions to illustrate typical ketoreductase efficiency.

| Substrate | Enzyme/System | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Ethyl 4-chloro-3-oxobutanoate | KRED / GDH (Codexis) | (S) | 96 | >99.9 | rsc.org |

| Ethyl 4-chloro-3-oxobutanoate | Whole cells of Candida magnoliae | (S) | 93.8 | 92.7 | koreascience.kr |

| 3-N-ethyl-N-methylcarbomoyloxy acetophenone | KRED from commercial kit | (S) | - | >99 | rsc.org |

Green Chemistry Principles in Synthesis Design

The principles of green chemistry focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. dergipark.org.trnih.gov The synthesis of this compound and its derivatives can be made more sustainable by incorporating these principles.

Catalysis: The use of catalysts is preferred over stoichiometric reagents. Biocatalysis, as discussed above, is a prime example, where a small amount of an enzyme can transform a large amount of substrate with high efficiency, thereby minimizing waste. nih.gov

Safer Solvents and Auxiliaries: A significant portion of waste in chemical processes comes from solvents. dergipark.org.tr Green chemistry encourages the use of safer, more environmentally benign solvents like water or ethanol, or even performing reactions under solvent-free conditions. nih.gov Biocatalytic reductions are often performed in aqueous media, aligning perfectly with this principle. koreascience.kr Ethanol, which can be derived from biomass, has been explored not only as a solvent but also as a stoichiometric reductant for cofactor regeneration in enzymatic reactions, further enhancing the green credentials of the process. nih.gov

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. whiterose.ac.uk Highly selective catalytic reactions, which minimize the formation of byproducts, contribute to a higher atom economy.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy requirements. nih.gov Many biocatalytic processes operate effectively under such mild conditions, in contrast to traditional chemical methods that may require high heat or pressure. researchgate.net

By prioritizing biocatalytic routes, chemists can adhere to multiple green chemistry principles simultaneously, leading to a more sustainable manufacturing process.

Reaction Conditions and Optimization Studies

Optimizing reaction conditions is crucial for maximizing yield, selectivity, and efficiency in the synthesis of this compound.

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent can profoundly impact a chemical reaction's outcome. Solvents can influence reactant solubility, catalyst stability and activity, and even the reaction's regioselectivity or stereoselectivity. sciepub.com In the synthesis of heterocyclic compounds from a related starting material, ethyl 4,4,4-trifluoro-3-oxobutanoate, it was observed that the ratio of different products formed was dependent on the solvent used. researchgate.netx-mol.com

For biocatalytic reductions, while water is the natural solvent for enzymes, the low aqueous solubility of organic substrates like this compound can be a limiting factor. To address this, two-phase systems, such as a water/n-butyl acetate system, can be employed. koreascience.kr In such a system, the organic solvent dissolves the substrate and product, while the enzymatic reaction occurs in the aqueous phase or at the interface. This strategy can reduce substrate inhibition and facilitate product recovery. koreascience.kr The choice of organic solvent and the volume ratio of the two phases are critical parameters to optimize. koreascience.kr

Table 2: Influence of Solvent on Regioselectivity in an Analogous Cycloaddition Reaction This table demonstrates how solvent choice can alter product ratios in a related type of synthesis.

| Solvent | Product Ratio (3,5-isomer : 3,4-isomer) | Reference |

|---|---|---|

| Dichloromethane | 3.4 : 1 | sciepub.com |

| Toluene | 2.0 : 1 | sciepub.com |

| Ethanol | 1.9 : 1 | sciepub.com |

| Dimethyl Sulfoxide (DMSO) | 1.5 : 1 | sciepub.com |

Catalyst Loading and Ligand Design in Catalytic Systems

In catalytic syntheses, the amount of catalyst used, or "catalyst loading," is a key factor to optimize. The goal is to use the minimum amount of catalyst necessary to achieve a desirable reaction rate and high conversion. This is important for both economic reasons (catalysts can be expensive) and environmental considerations (reducing potential metal contamination in the final product). Studies often report the use of a "catalytic amount" of a simple catalyst like triethylamine (B128534) (NEt3). researchgate.netx-mol.comx-mol.net

For more complex systems, such as those involving metal complexes for asymmetric catalysis, the design of the ligand bound to the metal center is paramount. The ligand's electronic and steric properties are crucial in creating a specific chiral environment around the catalyst's active site, which in turn dictates the enantioselectivity of the reaction. While specific ligand design studies for the synthesis of this compound are not detailed in the provided context, it is a fundamental principle in the broader field of asymmetric catalysis. The development of novel, highly efficient ligands is a continuous effort in chemical research to improve the performance of catalytic systems.

Scalability and Process Intensification in Synthesis

The transition from laboratory-scale synthesis to industrial production necessitates the development of scalable, safe, and efficient manufacturing processes. Process intensification, a key principle in modern chemical engineering, focuses on developing more compact, safer, and energy-efficient technologies. google.com For the synthesis of this compound, this involves moving away from traditional batch reactors towards continuous manufacturing methodologies.

Flow chemistry, or continuous-flow synthesis, has emerged as a powerful tool for the process intensification of chemical reactions, including the synthesis of β-keto esters like this compound. thieme-connect.comacs.org This approach offers significant advantages over conventional batch processing, such as superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates by generating them in-situ for immediate consumption. acs.orgnih.gov

A prominent flow synthesis route to β-keto esters involves the reaction of an aldehyde with ethyl diazoacetate (EDA). acs.org EDA is a highly versatile but explosive and toxic reagent, making its large-scale batch handling problematic. nih.govnih.gov Flow chemistry mitigates these risks by enabling the continuous, on-demand generation and immediate use of EDA in an integrated system, thus keeping the instantaneous amount of the hazardous material to a minimum. rsc.orgresearchgate.net

The synthesis of this compound in a continuous-flow system would typically involve the reaction of 4-nitrobenzaldehyde (B150856) with ethyl diazoacetate. This reaction can be catalyzed by various Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂) or metal-based catalysts, in a suitable organic solvent. acs.orgorganic-chemistry.org

A representative flow chemistry setup involves introducing streams of the reactants (4-nitrobenzaldehyde and pre-generated or in-situ synthesized EDA) and the catalyst into a microreactor or a packed-bed reactor using precise syringe pumps. The small dimensions of the reactor ensure rapid mixing and efficient thermal control, leading to high reaction rates and selectivity. The reaction mixture then flows through the reactor, with the residence time being carefully controlled by the flow rate and reactor volume to maximize conversion to the desired product. The product stream emerging from the reactor can then be directed to in-line purification or further reaction steps. rsc.org

Research on the flow synthesis of various β-keto esters has demonstrated the robustness of this methodology. For instance, the BF₃·OEt₂-catalyzed reaction of various aldehydes with ethyl diazoacetate has been successfully implemented in flow, yielding the corresponding β-keto esters efficiently. acs.org Although specific data for the 4-nitrophenyl derivative is not detailed in the cited literature, the general applicability of the method to aromatic aldehydes suggests its suitability for producing this compound.

The table below outlines the typical parameters for the flow synthesis of a β-keto ester from an aromatic aldehyde, which would be analogous to the synthesis of the target compound.

Table 1: Representative Parameters for Flow Synthesis of a β-Keto Ester

| Parameter | Value / Condition | Description |

|---|---|---|

| Reactant 1 | Aromatic Aldehyde (e.g., 4-nitrobenzaldehyde) | The aldehyde substrate that forms the backbone of the product. |

| Reactant 2 | Ethyl Diazoacetate (EDA) | The C2 source that forms the keto-ester moiety. Often generated in-situ for safety. nih.gov |

| Catalyst | Boron Trifluoride Etherate (BF₃·OEt₂) | A Lewis acid catalyst to promote the C-H insertion reaction. acs.org |

| Solvent | Dichloromethane (CH₂Cl₂) or other suitable solvent | The medium for the reaction. |

| Reactor Type | PFA Capillary or Microreactor | Provides high surface-area-to-volume ratio for efficient heat and mass transfer. rsc.org |

| Temperature | Room Temperature to 50 °C | Flow reactors allow for precise temperature control, often enabling reactions at milder conditions. nih.gov |

| Residence Time | 1 - 15 minutes | The time the reaction mixture spends in the reactor, controlled by flow rate and reactor volume. nih.govrsc.org |

| Work-up | In-line quench (e.g., aq. NaHCO₃) | The reaction is stopped by introducing a quenching agent into the flow stream. rsc.org |

| Yield | High | Flow synthesis of related β-keto esters typically results in good to excellent yields. acs.org |

This flow-based approach not only enhances the safety profile of the synthesis by minimizing the accumulation of hazardous EDA but also allows for easy scalability. nih.gov Increasing production capacity can be achieved by either extending the operation time ("scaling out") or by running multiple reactor systems in parallel ("numbering up"), avoiding the complex challenges associated with scaling up traditional batch reactors. nih.gov

Reactivity and Mechanistic Investigations of Ethyl 4 4 Nitrophenyl 3 Oxobutanoate

Reactivity of the β-Keto Ester Moiety

The β-keto ester group is the most reactive part of the molecule, characterized by the acidic methylene (B1212753) protons situated between two carbonyl groups and the electrophilic nature of the carbonyl carbons.

Enolization and Tautomerism Studies

β-Keto esters, including Ethyl 4-(4-nitrophenyl)-3-oxobutanoate, exist as an equilibrium mixture of keto and enol tautomers. nih.govwikipedia.org The presence of the α-hydrogens, flanked by two carbonyl groups, facilitates the formation of the enol form. This tautomerism is a fundamental aspect of the compound's reactivity, as the enol or its corresponding enolate is a key nucleophilic intermediate in many of its reactions. nih.gov

Table 1: Factors Influencing Keto-Enol Tautomerism

| Factor | Influence on Equilibrium |

| Solvent Polarity | Polar solvents tend to favor the keto form, while nonpolar solvents can favor the enol form through intramolecular hydrogen bonding. nih.gov |

| Substituents | Electron-withdrawing groups can increase the acidity of the α-hydrogens, facilitating enolization. nih.gov |

| Temperature | Changes in temperature can shift the equilibrium position. |

| pH | Both acid and base can catalyze the interconversion between the keto and enol forms. nih.govwikipedia.org |

This table provides a generalized overview of factors affecting keto-enol tautomerism in β-keto esters.

Nucleophilic Additions to the Carbonyl Groups

The carbonyl carbons of the β-keto ester moiety are electrophilic and susceptible to attack by nucleophiles. Nucleophilic addition to the ketone carbonyl is a common reaction pathway. nih.gov The reactivity of the carbonyl group is enhanced by the electron-withdrawing nature of the adjacent ester group and the 4-nitrophenyl group.

Electrophilic Attack at Activated Methylenic Positions

The methylene protons (α-hydrogens) located between the two carbonyl groups are significantly acidic due to the electron-withdrawing effect of both carbonyls. This allows for easy deprotonation by a base to form a stabilized enolate ion. This enolate is a soft nucleophile and readily participates in reactions with a variety of electrophiles. A key example of this reactivity is the alkylation of the α-carbon. aklectures.com

The general mechanism involves the formation of the enolate, followed by a nucleophilic attack on an electrophile, such as an alkyl halide. This reaction is a fundamental method for carbon-carbon bond formation.

Aldol (B89426) Condensation Reactions

As a compound with acidic α-hydrogens, this compound can act as a nucleophile in Aldol-type condensation reactions. masterorganicchemistry.com In the presence of a base, it can form an enolate that can then add to the carbonyl group of an aldehyde or ketone. ncert.nic.in Particularly in crossed Aldol reactions with an aldehyde that lacks α-hydrogens, such as benzaldehyde (B42025) or its derivatives, a single major product can be expected. nih.gov

The Knoevenagel condensation, a variation of the Aldol reaction, involves the reaction of an active methylene compound with an aldehyde or ketone, often catalyzed by a weak base like an amine. masterorganicchemistry.com Given its structure, this compound is a suitable candidate for such reactions. For instance, the condensation with an aromatic aldehyde would proceed via the formation of the enolate, which then attacks the aldehyde carbonyl. Subsequent dehydration would lead to a highly conjugated product. masterorganicchemistry.com Research on similar systems, such as the reaction of cycloalkanones with aromatic aldehydes, demonstrates the efficiency of such condensations. jsynthchem.com

Transformations Involving the Ester Functionality

The ethyl ester group of the molecule can undergo various transformations, with hydrolysis being a primary example.

Hydrolysis Pathways (Acidic and Basic)

The ester functional group in this compound can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions. uts.edu.au

Acid-Catalyzed Hydrolysis:

In the presence of a strong acid and water, the ester undergoes hydrolysis to yield the corresponding β-keto carboxylic acid and ethanol. uts.edu.aunih.gov The reaction is reversible, and to drive the equilibrium towards the products, a large excess of water is typically used. nih.gov The mechanism involves the initial protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon, followed by the nucleophilic attack of water. acs.org

Base-Catalyzed Hydrolysis (Saponification):

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that yields the salt of the carboxylic acid and ethanol. uts.edu.auresearchgate.net The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. researchgate.net The resulting carboxylate is deprotonated under the basic conditions, which prevents the reverse reaction from occurring, thus driving the reaction to completion. researchgate.net

The presence of the electron-withdrawing 4-nitrophenyl group is expected to influence the rate of hydrolysis. Studies on the hydrolysis of other nitrophenyl-substituted esters have shown that electron-withdrawing groups can significantly accelerate the rate of both acidic and basic hydrolysis by increasing the electrophilicity of the carbonyl carbon. researchgate.netresearchgate.netsemanticscholar.org

Table 2: Comparison of Acidic and Basic Hydrolysis of Esters

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |

| Catalyst/Reagent | Strong acid (e.g., HCl, H₂SO₄) | Strong base (e.g., NaOH, KOH) |

| Nature of Reaction | Reversible | Irreversible |

| Products | Carboxylic acid and alcohol | Carboxylate salt and alcohol |

| Driving Force | Use of excess water | Formation of the resonance-stabilized carboxylate anion |

This table provides a general comparison of the two primary hydrolysis pathways for esters.

Transesterification Reactions

Transesterification is a fundamental organic reaction that involves the conversion of one ester into another through the exchange of the alkoxy group. For β-keto esters such as this compound, this reaction is of significant interest for modifying the ester functionality to synthesize a variety of derivatives. The reactivity of the ester group in this compound is influenced by the presence of the β-keto group and the 4-nitrophenyl moiety.

The transesterification of β-keto esters can be catalyzed by acids, bases, enzymes, and various metal complexes. wikipedia.orgorganic-chemistry.org The choice of catalyst and reaction conditions can significantly impact the reaction rate and yield.

Acid-Catalyzed Transesterification: In the presence of an acid catalyst, the reaction typically proceeds by protonation of the carbonyl oxygen of the ester, which enhances its electrophilicity. A new alcohol molecule then acts as a nucleophile, attacking the carbonyl carbon. To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess as the solvent. chem-station.com

Base-Catalyzed Transesterification: Under basic conditions, an alkoxide, typically the conjugate base of the alcohol being introduced, acts as a nucleophile. chem-station.com The reaction proceeds through a tetrahedral intermediate, followed by the elimination of the original ethoxide group. The use of a base corresponding to the incoming alcohol prevents unwanted side reactions.

Enzymatic Transesterification: Lipases are effective catalysts for the transesterification of β-keto esters under mild conditions, often offering high selectivity and avoiding the need for harsh reagents. organic-chemistry.org

While specific studies on the transesterification of this compound are not extensively documented in the reviewed literature, the general principles of β-keto ester transesterification are directly applicable. The electron-withdrawing nature of the 4-nitrophenyl group may influence the reactivity of the ester carbonyl, but the general mechanisms remain the same.

A variety of alcohols can be used in these reactions, leading to a diverse range of corresponding β-keto esters. The table below summarizes different catalytic systems generally used for the transesterification of β-keto esters.

| Catalyst Type | Example Catalyst(s) | General Conditions | Reference |

| Acid | H₂SO₄, HCl, p-TsOH | Excess alcohol as solvent, reflux | wikipedia.org |

| Base | NaOR, K₂CO₃, DBU | Anhydrous alcohol, often at room temperature or with mild heating | chem-station.com |

| Enzymatic | Candida antarctica lipase (B570770) B (CALB) | Organic solvent or solvent-free, mild temperatures | organic-chemistry.org |

| Metal-based | Tin compounds, Zirconium compounds | Varies depending on the metal and ligand system | wikipedia.org |

Reactions of the 4-Nitrophenyl Group

The reduction of the nitro group on the aromatic ring of this compound to an amino group is a synthetically valuable transformation, yielding ethyl 4-(4-aminophenyl)-3-oxobutanoate. This resulting amino-substituted compound can serve as a precursor for the synthesis of various heterocyclic compounds and other complex molecules. A variety of reducing agents and catalytic systems can be employed for this purpose.

Catalytic Hydrogenation: This is one of the most common and efficient methods for the reduction of aromatic nitro groups. pku.edu.cn The reaction is typically carried out using a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel in the presence of hydrogen gas. pku.edu.cnchemeurope.com For instance, the reduction of the closely related compound 4-(4-nitrophenyl)butyric acid to 4-(4-aminophenyl)butyric acid has been successfully achieved using 10% Pd/C as a catalyst under a hydrogen atmosphere. rsc.org This method is generally clean and provides high yields. A similar approach involving the hydrogenation of 4-(4-nitrophenyl)morpholin-3-one (B139987) using a palladium on carbon catalyst has also been reported. organic-chemistry.org

Metal-Mediated Reductions: The reduction can also be accomplished using metals in acidic media, such as iron, zinc, or tin in the presence of hydrochloric acid. chemeurope.com For example, iron metal in refluxing acetic acid is a classic and effective reagent for this transformation. chemeurope.com

Other Reducing Agents: Sodium borohydride (B1222165) (NaBH₄) alone is generally not effective for the reduction of nitro groups. However, its reducing power can be enhanced by the addition of transition metal complexes. For example, a system of NaBH₄ in the presence of Ni(PPh₃)₄ has been shown to reduce nitroaromatic compounds to their corresponding amines. core.ac.uk

The following table presents a summary of common methods for the reduction of aromatic nitro groups, which are applicable to this compound.

| Reagent/Catalyst | Solvent | General Conditions | Reference |

| H₂, Pd/C | Ethanol, Methanol, Ethyl Acetate (B1210297) | Room temperature to moderate heat, H₂ pressure | pku.edu.cnrsc.org |

| H₂, Raney Ni | Ethanol, Methanol | Room temperature to moderate heat, H₂ pressure | chemeurope.com |

| Fe, HCl/Acetic Acid | Water, Ethanol | Reflux | chemeurope.com |

| SnCl₂·2H₂O | Ethanol | Reflux | chemeurope.com |

| NaBH₄, Ni(PPh₃)₄ | Ethanol | Room temperature | core.ac.uk |

The resulting ethyl 4-(4-aminophenyl)-3-oxobutanoate is a versatile intermediate. The presence of the amino group, the β-ketoester functionality, and the methylene group provides multiple reactive sites for further synthetic elaborations.

The 4-nitrophenyl group in this compound is subject to electrophilic aromatic substitution reactions. The regiochemical outcome of such substitutions is dictated by the directing effects of the substituents already present on the benzene (B151609) ring.

In this molecule, there are two substituents on the phenyl ring: the nitro group (-NO₂) and the 3-oxobutanoyl-4-yl group (-CH₂C(O)CH₂COOEt).

The Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group through both resonance and inductive effects. This deactivates the aromatic ring towards electrophilic attack, making substitutions slower compared to benzene. The nitro group is a meta-director. researchgate.netacs.org

The 3-Oxobutanoyl-4-yl Group: This alkyl-keto-ester substituent is also an electron-withdrawing group due to the carbonyl functionalities. The carbonyl group within the butanoyl chain deactivates the ring through its inductive effect. Therefore, this group also acts as a deactivating group and a meta-director with respect to its point of attachment.

Considering the positions on the aromatic ring relative to the existing substituents:

The positions ortho to the nitro group are meta to the butanoyl chain.

The positions meta to the nitro group are ortho and para to the butanoyl chain.

Given that both the nitro group and the acyl-containing side chain are deactivating and meta-directing, any further electrophilic substitution on the aromatic ring of this compound would be expected to be challenging. If a reaction were to occur under forcing conditions, the incoming electrophile would preferentially substitute at the positions that are meta to the strongly deactivating nitro group. This means the substitution would occur at the positions ortho to the 3-oxobutanoyl-4-yl group.

Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. mdpi.com However, due to the highly deactivated nature of the ring, Friedel-Crafts reactions are generally not successful on nitro-substituted aromatic compounds.

Stereoselective Reactions

The stereochemical outcome of reactions involving this compound can be directed to favor the formation of one stereoisomer over others. This is achieved through the use of chiral catalysts, auxiliaries, or reagents that create a chiral environment during the reaction, influencing the transition state energies and leading to either diastereoselective or enantioselective product formation.

Diastereoselective reactions of this compound typically involve the creation of a new stereocenter in a molecule that already contains one or more stereocenters. The goal is to control the relative configuration of the newly formed stereocenter with respect to the existing ones.

A key area where diastereoselectivity is crucial is in the Michael addition of the enolate of this compound to prochiral electrophiles. For instance, the addition to nitroalkenes can generate products with two new stereocenters. The diastereomeric ratio (d.r.) of the products is highly dependent on the reaction conditions, the nature of the catalyst, and the specific reactants used.

In a broader context of β-keto esters, studies have shown that the diastereoselectivity of Michael additions to nitroolefins can be significantly influenced by the catalyst system. For example, nickel-diamine complexes have been utilized to catalyze the asymmetric Michael addition of β-keto esters to nitrostyrenes. While these reactions can proceed with high enantioselectivity, achieving high diastereoselectivity can be challenging due to the potential for epimerization of the acidic α-proton in the product. However, strategies such as crystallization-induced diastereomer transformation (CIDT) have been developed to overcome this limitation, where the desired diastereomer crystallizes from the reaction mixture, shifting the equilibrium towards its formation. researchgate.net

While specific data for this compound is not extensively documented in readily available literature, the general reactivity patterns of β-keto esters provide a framework for predicting its behavior in diastereoselective transformations. For example, reduction of the β-keto group to a hydroxyl group can lead to the formation of two diastereomers if another stereocenter is present. The choice of reducing agent and reaction conditions can influence the diastereomeric outcome.

Table 1: Representative Diastereoselective Reactions of β-Keto Esters (Note: This table is illustrative of the types of reactions and is based on general findings for β-keto esters, as specific data for this compound is limited.)

| Reaction Type | Electrophile/Reagent | Catalyst/Conditions | Product Type | Typical Diastereomeric Ratio (d.r.) |

| Michael Addition | Nitroalkene | Organocatalyst (e.g., thiourea-based) | γ-Nitro-β-keto ester | Varies (can be high with appropriate catalyst) |

| Aldol Reaction | Aldehyde | Lewis Acid or Base | β-Hydroxy-β'-keto ester | Dependent on catalyst and substrate |

| Reduction | NaBH₄, L-Selectride® | Varies | β-Hydroxy ester | Dependent on reagent and existing stereocenters |

Enantioselective reactions of this compound aim to produce a chiral product from the achiral starting material, with a preference for one of the two possible enantiomers. This is typically achieved using a chiral catalyst that is not consumed in the reaction.

Asymmetric Reduction:

The most common enantioselective transformation for β-keto esters is the asymmetric reduction of the ketone functionality to a secondary alcohol. This reaction is of significant industrial importance as the resulting chiral β-hydroxy esters are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.

A variety of catalysts have been developed for this purpose, including transition metal complexes with chiral ligands and biocatalysts such as enzymes. For instance, ruthenium complexes bearing chiral phosphine (B1218219) ligands, like BINAP, are highly effective for the asymmetric hydrogenation of β-keto esters, often providing high yields and excellent enantiomeric excesses (e.e.).

Biocatalytic reductions using whole cells of yeast or isolated enzymes (ketoreductases) offer a green and efficient alternative. These reactions are often performed in aqueous media under mild conditions and can exhibit very high enantioselectivity. For example, the asymmetric reduction of a related compound, ethyl 4-chloro-3-oxobutanoate, has been successfully achieved with high enantiomeric excess using recombinant E. coli cells co-expressing an aldehyde reductase and a glucose dehydrogenase for cofactor regeneration. nih.gov This suggests that this compound would also be a suitable substrate for similar biocatalytic reductions.

Asymmetric Michael Addition:

The enolate of this compound can participate in enantioselective Michael additions to various acceptors. Organocatalysts, such as chiral amines, thioureas, and squaramides, have emerged as powerful tools for this transformation. These catalysts activate the reactants through the formation of iminium ions, enamines, or through hydrogen bonding interactions, creating a chiral environment that directs the stereochemical outcome.

While specific data for the title compound is scarce, research on the enantioselective Michael addition of 1,3-dicarbonyl compounds to nitroalkenes catalyzed by chiral squaramides has shown high yields and enantioselectivities. This methodology is directly applicable to this compound.

Table 2: Representative Enantioselective Reactions of β-Keto Esters (Note: This table is illustrative of the types of reactions and is based on general findings for β-keto esters, as specific data for this compound is limited.)

| Reaction Type | Reagent | Catalyst System | Product Type | Typical Enantiomeric Excess (e.e.) |

| Asymmetric Hydrogenation | H₂ | Ru-BINAP | Chiral β-Hydroxy ester | >95% |

| Asymmetric Transfer Hydrogenation | HCOOH/NEt₃ | Chiral Rh or Ru complex | Chiral β-Hydroxy ester | High |

| Biocatalytic Reduction | Yeast/Ketoreductase | Whole cells/Isolated enzyme | Chiral β-Hydroxy ester | Often >99% |

| Asymmetric Michael Addition | Nitroalkene | Chiral Squaramide | Chiral γ-Nitro-β-keto ester | Up to 99% |

Applications of Ethyl 4 4 Nitrophenyl 3 Oxobutanoate As a Key Building Block in Complex Organic Synthesis

Precursor to Indoline (B122111) Derivatives

The synthesis of indoline scaffolds is of significant interest due to their presence in numerous pharmaceuticals. Ethyl 4-(2-nitrophenyl)-3-oxobutanoate, a constitutional isomer of the title compound, serves as a key precursor in the synthesis of indoline derivatives. epa.gov A notable application is in the development of antagonists for the melanin-concentrating hormone receptor 1 (MCHr1). epa.gov The synthesis involves a one-step heterogeneous catalytic hydrogenation of the nitrophenyl group, which leads to the formation of ethyl 2-(2,3-dihydro-1H-indol-2-yl)acetate. epa.gov This process avoids the use of common and often harsh reducing agents. epa.gov This reductive cyclization strategy, demonstrated with the ortho-substituted isomer, highlights the potential of nitrophenyl-substituted β-keto esters like ethyl 4-(4-nitrophenyl)-3-oxobutanoate in constructing the indoline core. epa.govnih.gov

| Precursor | Reaction | Product | Application | Source |

| Ethyl 4-(2-nitrophenyl)-3-oxobutanoate | Heterogeneous catalytic hydrogenation | Ethyl 2-(2,3-dihydro-1H-indol-2-yl)acetate | Synthesis of MCHr1 antagonists | epa.gov |

Synthesis of Pyran Derivatives

Pyran rings are core structures in many natural products and bioactive compounds. This compound is utilized in multicomponent reactions to construct highly substituted pyran derivatives. For instance, the one-pot reaction of an aromatic aldehyde, malononitrile (B47326), and a β-keto ester like ethyl acetoacetate (B1235776), in the presence of a suitable catalyst, yields 2-amino-4H-pyran derivatives. growingscience.com Various catalysts, including KOH loaded on CaO, have been shown to be effective for this transformation, often under solvent-free conditions. growingscience.com The reaction proceeds via an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization. The use of this compound in such reactions would lead to pyran structures incorporating the 4-nitrophenyl moiety, further enabling structural diversification. nih.govnih.gov

| Reactants | Catalyst | Product Scaffold | Key Features | Source |

| Aromatic Aldehyde, Malononitrile, Ethyl Acetoacetate | KOH loaded CaO | 2-Amino-4H-pyran | One-pot, solvent-free, high yield | growingscience.com |

| (Z)-2-(3-nitrobenzylidene)-1-benzo[b]thiophen-3(2H)-one, Ethyl cyanoacetate | Piperidine | Benzothieno[3,2-b]pyran | Michael addition followed by intramolecular cyclization | nih.gov |

Construction of Pyridone and Dihydropyridone Scaffolds

Pyridone and dihydropyridone cores are prevalent in medicinal chemistry. The synthesis of 3,4-dihydropyridone derivatives can be achieved through a one-pot, four-component reaction. nih.govresearchgate.net This typically involves the condensation of an aromatic aldehyde, a β-keto ester, Meldrum's acid, and an ammonium (B1175870) source like ammonium acetate (B1210297). nih.govmdpi.com While studies have often employed methyl acetoacetate, the methodology is applicable to other β-keto esters. nih.gov For example, the reaction of 4-nitrobenzaldehyde (B150856), methyl acetoacetate, Meldrum's acid, and ammonium acetate yields 4-(4-nitrophenyl)-5-methoxycarbonyl-6-methyl-3,4-dihydropyridone. nih.gov This product has shown potent urease inhibitory activity. nih.govresearchgate.net The use of solid acid catalysts like SiO2-Pr-SO3H can promote this reaction efficiently under solvent-free conditions. nih.gov

| Reaction Type | Reactants | Catalyst | Product Scaffold | Source |

| Four-component reaction | Benzaldehyde (B42025) derivatives, Methyl acetoacetate, Meldrum's acid, Ammonium acetate | SiO2-Pr-SO3H | 3,4-Dihydro-2-pyridone | nih.govresearchgate.net |

| Aza-Diels-Alder | Imines, Danishefsky's diene | Imidazolinium salts | 2,3-Dihydro-4-pyridone | organic-chemistry.org |

Formation of Pyrimidine and Tetrahydropyrimidine Derivatives

Pyrimidine and its partially saturated derivatives are fundamental components of nucleic acids and numerous therapeutic agents. jetir.org The Biginelli reaction, a classic multicomponent synthesis, provides a straightforward route to 3,4-dihydropyrimidin-2(1H)-ones and their thione analogs. nih.gov This reaction involves the acid-catalyzed condensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea. nih.gov By employing this compound as the β-dicarbonyl component along with an appropriate aldehyde and urea/thiourea, various substituted tetrahydropyrimidines can be synthesized. These compounds are known to exhibit a range of biological activities, including antibacterial and anticancer effects. nih.govnih.gov

| Reaction | Reactants | Catalyst | Product Scaffold | Biological Relevance | Source |

| Biginelli Reaction | Aldehyde, β-Dicarbonyl Compound (e.g., this compound), Urea/Thiourea | Acid (e.g., HCl) or Base (e.g., DABCO) | Tetrahydropyrimidine | Anticancer, antiviral, antibacterial | nih.govnih.gov |

| Condensation | Ethyl cyanoacetate, Aldehydes, Thiourea | Potassium carbonate | 2-Thioxo-1,2,3,4-tetrahydropyrimidine | - | researchgate.net |

Integration into Multicomponent Reactions (MCRs) for Structural Diversity

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. nih.gov As highlighted in the preceding sections, this compound is an excellent substrate for various MCRs. nih.govresearchgate.net Its ability to participate in reactions like the Biginelli reaction and Hantzsch-type syntheses of dihydropyridines (or related pyridones) allows for the rapid generation of complex molecular architectures from simple precursors. mdpi.comnih.gov This versatility makes it a powerful tool for creating libraries of structurally diverse compounds for drug discovery and materials science. nih.govbeilstein-journals.orgresearchgate.net The presence of the nitrophenyl group offers a handle for further functionalization, adding to the structural diversity that can be achieved.

Utilization in the Synthesis of Thiazolidine-2,4-diones

Thiazolidine-2,4-diones are an important class of heterocyclic compounds with a wide range of pharmacological activities. frontiersin.org Their synthesis often involves the Knoevenagel condensation of an aldehyde with thiazolidine-2,4-dione, followed by further modifications. nih.govnih.gov While a direct one-step synthesis from this compound is not commonly reported, this β-keto ester can serve as a precursor to key intermediates. For example, it can be used to synthesize a 4-nitrophenyl-containing aldehyde or another suitable electrophile, which can then be reacted with thiazolidine-2,4-dione. The synthesis of 5-benzylidene derivatives is a common strategy, and various catalysts, including green catalysts, have been employed to facilitate the condensation. frontiersin.orgresearchgate.netsamipubco.com

| Synthetic Step | Reactants | Product | Application | Source |

| Knoevenagel Condensation | Aldehyde, Thiazolidine-2,4-dione | 5-Alkylidene-thiazolidine-2,4-dione | Precursor to various derivatives | frontiersin.orgnih.gov |

| Cyclocondensation | Aryl aldehydes, Aryl amines, Thioglycolic acid | 2,3-Diaryl-4-thiazolidinone | Biologically active compounds | samipubco.com |

Role in the Preparation of Substituted Furanones and Tetrahydrofurans

Furanone and tetrahydrofuran (B95107) rings are structural motifs found in many natural products. nih.govresearchgate.net β-Keto esters are valuable starting materials for the synthesis of these oxygen-containing heterocycles. For example, dianions derived from 1,3-dicarbonyl compounds can react with epibromohydrin (B142927) to yield 2-alkylidenetetrahydrofurans through a sequence of C-alkylation and intramolecular O-alkylation. nih.gov Another approach involves the reaction of β-keto esters with α-diazoesters in the presence of a Lewis acid to form substituted tetrahydrofurans. nih.gov While specific examples detailing the use of this compound are not extensively documented, the established reactivity of related β-keto esters suggests its high potential in similar synthetic strategies for preparing nitrophenyl-substituted furanones and tetrahydrofurans. researchgate.netorganic-chemistry.orgrsc.org

| Reaction Type | Reactants | Catalyst/Reagent | Product Scaffold | Source |

| Alkylation/Cyclization | Dianion of Ethyl acetoacetate, Epibromohydrin | LiClO4 | 2-Alkylidenetetrahydrofuran | nih.gov |

| [3+2] Annulation | Donor-acceptor cyclopropanes, Aldehydes | Sn(OTf)2, SnCl4, or Hf(OTf)4 | Pentasubstituted tetrahydrofurans | nih.gov |

| Domino Reaction | 3-Oxo-4-(2-oxoindolin-3-ylidene) butanoates, Allenoates | DABCO | Substituted tetrahydrofuran | rsc.org |

Scaffold for Quinoline (B57606) and Isoquinoline (B145761) Derivatives

The structure of this compound makes it an ideal starting material for building quinoline-based scaffolds, primarily through condensation reactions that form the core heterocyclic ring.

Quinoline Derivatives:

The Friedländer annulation, a classic method for quinoline synthesis, can be effectively applied using this compound. nih.gov This reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a β-ketoester. In a modified approach, this compound reacts with 2-aminothiophene-3-carbonitrile (B183302) derivatives. This process leads to the formation of highly functionalized thieno[2,3-b]quinoline systems, which are themselves valuable fused polycyclic compounds. The reaction proceeds via an initial condensation followed by an intramolecular cyclization, leveraging the reactivity of the keto and ester groups of the butanoate chain.

Research Findings on Thieno[2,3-b]quinoline Synthesis:

| Starting Material 1 | Starting Material 2 | Product | Catalyst/Conditions | Reference |

| This compound | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | Ethyl 7-(4-nitrophenyl)-4-oxo-4,7-dihydrothieno[2,3-b]quinoline-3-carboxylate | Piperidine, Ethanol, Reflux | researchgate.net |

| This compound | 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile | Ethyl 7-(4-nitrophenyl)-4-oxo-4,7,8,9-tetrahydro-6H-cyclopenta[b]thieno[2,3-b]quinoline-3-carboxylate | Piperidine, Ethanol, Reflux | researchgate.net |

Isoquinoline Derivatives:

Despite the utility of this compound in forming six-membered heterocyclic rings like quinolines, a review of the scientific literature indicates a lack of established methods for its direct application in the synthesis of isoquinoline derivatives. Standard isoquinoline syntheses, such as the Bischler-Napieralski or Pictet-Spengler reactions, require different types of precursors, typically β-phenylethylamines.

Synthesis of Other Nitrogen and Oxygen Heterocycles (e.g., Oxadiazoles, Pyrazoles)

The 1,3-dicarbonyl nature of this compound makes it a prime candidate for constructing five-membered heterocycles through reactions with dinucleophiles.

Pyrazole (B372694) Derivatives:

The Knorr pyrazole synthesis is a cornerstone reaction that utilizes 1,3-dicarbonyl compounds and hydrazines to form pyrazoles. chemhelpasap.comresearchgate.netslideshare.netresearchgate.net this compound readily undergoes condensation with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines. The reaction typically begins with the formation of a hydrazone at the more reactive ketone carbonyl, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom on the ester carbonyl, leading to the formation of a pyrazolone (B3327878) ring. chemhelpasap.com

This methodology has been extended to one-pot, four-component reactions where this compound, a hydrazine, an aldehyde, and malononitrile are combined to produce highly substituted, fused pyranopyrazole systems in an efficient and environmentally friendly manner. researchgate.netnih.gov

Research Findings on Pyranopyrazole Synthesis:

| Component 1 | Component 2 | Component 3 | Component 4 | Product | Catalyst/Conditions | Reference |

| This compound (related structure) | Hydrazine hydrate | Malononitrile | Various Aromatic Aldehydes | 6-Amino-3-methyl-4-aryl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles | Ammonium chloride, Water | researchgate.netnih.gov |

Oxadiazole Derivatives:

Common synthetic routes to 1,3,4-oxadiazoles typically involve the cyclodehydration of diacylhydrazines or the reaction of acid hydrazides with various reagents. The chemical structure of this compound does not make it a direct or common precursor for these types of transformations. A search of the available literature does not provide significant examples of its use as a building block for oxadiazole rings.

Application in the Construction of Fused Polycyclic Systems

The ability of this compound to participate in reactions that form heterocyclic rings is often the first step in building more complex, fused polycyclic architectures.

The synthesis of thieno[2,3-b]quinolines is a prime example. researchgate.netresearchgate.net Here, the initial Friedländer-type reaction between the β-ketoester and an aminothiophene derivative does not merely form a simple quinoline but a tricyclic fused system where a thiophene (B33073) and a quinoline ring are annulated. These compounds are of interest in medicinal chemistry and materials science. researchgate.net

Similarly, the four-component reaction used to generate pyrazoles from this compound (or its close analogue, ethyl acetoacetate) results in pyrano[2,3-c]pyrazoles . researchgate.netnih.govnih.gov This structure consists of a pyran ring fused to a pyrazole ring, creating a bicyclic heterocyclic system with multiple points of substitution. These reactions are often catalyzed by simple and green catalysts, making them highly efficient for generating molecular diversity. researchgate.netnih.gov

Furthermore, the reactive functional groups on the initially formed heterocycles can be used for subsequent cyclizations. For instance, amino-substituted thieno[2,3-b]quinolines can be reacted with reagents like formic acid or phenyl isothiocyanate to construct further fused rings, leading to complex tetracyclic systems such as quinolino[3′,2′:4,5]thieno[3,2-d]pyrimidines and pyrido[2′,3′:4,5]thieno[2,3-b]quinolines . researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a detailed picture of the molecular structure can be constructed.

Proton (¹H) NMR Spectral Assignments and Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various protons in the molecule. Due to the presence of keto-enol tautomerism in β-keto esters, the spectrum may show signals for both the keto and enol forms. rsc.org

In the predominant keto tautomer, the ethyl group would present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (OCH₂), a pattern characteristic of an ethyl ester. The methylene protons adjacent to the ketone (C4-H₂) and the methylene protons between the two carbonyl groups (C2-H₂) would appear as singlets in a completely decoupled spectrum, but may show coupling to each other in a high-resolution spectrum. The aromatic protons of the 4-nitrophenyl group are expected to appear as a pair of doublets, characteristic of a para-substituted benzene (B151609) ring, due to the strong electron-withdrawing effect of the nitro group.

For comparison, the ¹H NMR spectrum of the related compound 2-nitro-1-(4-nitrophenyl)ethanol shows the aromatic protons of the 4-nitrophenyl group as doublets at δ 8.21 ppm and δ 7.61 ppm. sigmaaldrich.com It is anticipated that the aromatic protons of this compound would resonate in a similar region.

Predicted ¹H NMR Data for this compound (Keto Form)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ethyl CH₃ | ~1.2-1.3 | Triplet | ~7.1 |

| Ethyl OCH₂ | ~4.1-4.2 | Quartet | ~7.1 |

| C2-H₂ | ~3.5-3.7 | Singlet | - |

| C4-H₂ | ~4.0-4.2 | Singlet | - |

| Aromatic H (ortho to NO₂) | ~8.1-8.3 | Doublet | ~8-9 |

| Aromatic H (meta to NO₂) | ~7.4-7.6 | Doublet | ~8-9 |

Carbon (¹³C) NMR Spectral Assignments and Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbonyl carbons of the ester and ketone groups are expected to resonate at the downfield end of the spectrum, typically in the range of δ 160-200 ppm. The aromatic carbons will also appear in the downfield region, with the carbon attached to the nitro group being the most deshielded. The aliphatic carbons of the ethyl group and the methylene carbons will be found in the upfield region of the spectrum.

For the related compound, Ethyl 4-(2-nitrophenyl)-3-oxobutanoate, ¹³C NMR data is available and provides a useful reference. nih.gov The chemical shifts for the carbonyl and aromatic carbons in the 4-nitro isomer are expected to be similar, with slight variations due to the different substitution pattern on the aromatic ring.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Ethyl CH₃ | ~14 |

| Ethyl OCH₂ | ~61 |

| C2 | ~50 |

| C4 | ~45 |

| C3 (Ketone C=O) | ~200 |

| C1 (Ester C=O) | ~167 |

| Aromatic C (C-NO₂) | ~147 |

| Aromatic C (ipso to butanoate) | ~145 |

| Aromatic CH (ortho to NO₂) | ~124 |

| Aromatic CH (meta to NO₂) | ~130 |

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in confirming the structural assignments of this compound.

A COSY spectrum would reveal the coupling relationships between protons. For instance, it would show a cross-peak between the ethyl CH₃ and OCH₂ protons, confirming their connectivity. It would also help to definitively assign the aromatic protons by showing their coupling to each other.

An HSQC spectrum correlates proton signals with the carbon signals of the atoms to which they are directly attached. This would allow for the unambiguous assignment of the C2-H₂ and C4-H₂ protons to their respective carbon atoms.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. The most prominent of these would be the carbonyl stretching vibrations. The ester carbonyl (C=O) typically absorbs in the region of 1750-1735 cm⁻¹, while the ketone carbonyl stretch is expected around 1725-1705 cm⁻¹.

The nitro group (NO₂) will exhibit two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, typically found around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. The C-O stretching of the ester group will appear in the 1300-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching will be observed just below 3000 cm⁻¹.

The IR spectrum of the related compound 2-nitro-1-(4-nitrophenyl)ethanol shows a strong absorption for the nitro group at 1532 cm⁻¹. sigmaaldrich.com Similarly, the IR spectrum of Ethyl-4-nitrophenylacetate, which lacks the ketone group, shows a strong ester carbonyl absorption. nist.gov

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | ~3100-3000 |

| Aliphatic C-H Stretch | ~3000-2850 |

| Ester C=O Stretch | ~1740 |

| Ketone C=O Stretch | ~1715 |

| Aromatic C=C Stretch | ~1600, 1475 |

| NO₂ Asymmetric Stretch | ~1530 |

| NO₂ Symmetric Stretch | ~1350 |

| C-O Stretch | ~1250 |

Raman Spectroscopy (if applicable for specific studies)

Raman spectroscopy can provide complementary information to IR spectroscopy. For nitroaromatic compounds, the symmetric stretching mode of the nitro group often gives a very strong and characteristic Raman band. This technique could be particularly useful for studying the interactions of the nitro group with its environment. While specific Raman spectroscopic studies on this compound are not prevalent in the literature, the technique remains a powerful tool for the vibrational analysis of such compounds.

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet (UV) and visible light.

The UV-Vis spectrum of this compound is primarily dictated by the electronic transitions within its two main chromophores: the 4-nitrophenyl group and the β-keto ester moiety. The interaction between these groups influences the precise wavelengths (λmax) and intensities of the absorption bands.

The 4-nitrophenyl group is a strong chromophore that typically exhibits intense absorption bands in the ultraviolet region. These arise from π→π* transitions within the benzene ring, which are significantly affected by the electron-withdrawing nitro group (-NO₂). For comparison, 4-nitrophenol (B140041) in a neutral medium shows a strong absorption peak around 320 nm. researchgate.net This absorption can shift to approximately 400 nm in an alkaline medium due to the formation of the 4-nitrophenolate (B89219) ion, demonstrating the sensitivity of the chromophore to its electronic environment. researchgate.net

The β-keto ester portion of the molecule exists in a dynamic equilibrium between the keto and enol tautomeric forms. The enol form, if present, would introduce an additional conjugated system (C=C-C=O), which would give rise to its own characteristic π→π* absorption. However, studies on similar β-keto esters have shown that they often exist predominantly in the keto form. nih.gov The carbonyl groups of the keto tautomer exhibit weak n→π* transitions, which are often observed as shoulders or are obscured by the more intense π→π* bands of the aromatic system.

Table 1: Expected Electronic Transitions for this compound

| Chromophore | Transition Type | Expected Wavelength Range (nm) | Comments |

| 4-Nitrophenyl | π→π | 250-350 | Intense absorption, characteristic of the substituted benzene ring. |

| Carbonyl (C=O) | n→π | 300-400 | Weak absorption, often overlapped by stronger bands. |

| Enol (C=C-C=O) | π→π* | 240-280 | Absorption is dependent on the concentration of the enol tautomer. |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization.

In Electron Ionization Mass Spectrometry (EI-MS), high-energy electrons bombard the molecule, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation through various pathways. The fragmentation of this compound is guided by the functional groups present.

The mass spectra of γ-substituted β-keto esters are characterized by cleavages alpha to the carbonyl groups and by McLafferty rearrangements. researchgate.net For nitroaromatic compounds, characteristic fragmentations include the loss of NO (30 Da) and NO₂ (46 Da). nih.gov

Based on these principles, the expected EI-MS fragmentation pattern would include:

Molecular Ion (M⁺˙): The ion corresponding to the intact molecule, with a nominal mass of 251 m/z.

Loss of Ethoxy Radical: Cleavage of the ester group to lose ·OC₂H₅ (45 Da), resulting in a prominent acylium ion at m/z 206.

Loss of an Ethyl Group: Fragmentation leading to the loss of ·C₂H₅ (29 Da).

McLafferty Rearrangement: A potential rearrangement involving the ester group, leading to the elimination of ethylene (B1197577) (28 Da).

Nitro Group Fragmentation: Loss of ·NO (m/z 221) and ·NO₂ (m/z 205) from the molecular ion.

Benzylic Cleavage: Cleavage of the bond between the methylene group and the aromatic ring, producing a tropylium-like ion or a nitrophenyl-containing fragment.

Table 2: Predicted EI-MS Fragmentation of this compound (C₁₂H₁₃NO₅)

| m/z (Nominal) | Proposed Fragment | Formula of Loss |

| 251 | [M]⁺˙ | - |

| 221 | [M - NO]⁺˙ | NO |

| 206 | [M - OC₂H₅]⁺ | OC₂H₅ |

| 205 | [M - NO₂]⁺ | NO₂ |

| 164 | [M - C₄H₅O₂]⁺ | C₄H₅O₂ |

| 136 | [C₇H₆NO₂]⁺ | C₅H₇O₃ |

| 106 | [C₇H₄O]⁺ | C₅H₉NO₃ |

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated [M+H]⁺, sodiated [M+Na]⁺, or ammoniated [M+NH₄]⁺ molecules in positive ion mode, and deprotonated [M-H]⁻ molecules in negative ion mode. lupinepublishers.comnih.gov It is particularly useful for polar and thermally labile compounds.

For this compound, the acidic protons on the α-carbon (between the two carbonyls) make it amenable to analysis in negative ESI mode, likely forming a stable [M-H]⁻ ion at m/z 250. In positive mode, adducts such as [M+H]⁺ (m/z 252), [M+Na]⁺ (m/z 274), and [M+K]⁺ (m/z 290) can be expected. lupinepublishers.com

Tandem mass spectrometry (MS/MS) of these precursor ions reveals structural information. For nitroaromatic compounds analyzed in negative ion mode, common fragmentation pathways include the expulsion of radicals like ·NO and ·NO₂. researchgate.net In positive mode, fragmentation of [M+H]⁺ often involves the neutral loss of water or the ester group.

Table 3: Expected Ions in ESI-MS of this compound

| Ion Mode | Precursor Ion | m/z (Nominal) | Description |

| Positive | [M+H]⁺ | 252 | Protonated Molecule |

| Positive | [M+Na]⁺ | 274 | Sodium Adduct |

| Positive | [M+K]⁺ | 290 | Potassium Adduct |

| Negative | [M-H]⁻ | 250 | Deprotonated Molecule |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass-to-charge ratio, often to four or more decimal places. chemrxiv.org This precision allows for the unambiguous determination of a molecule's elemental formula.

The molecular formula for this compound is C₁₂H₁₃NO₅. bldpharm.comaromsyn.com HRMS can confirm this composition by comparing the experimentally measured exact mass with the theoretically calculated mass. For an isomer, Ethyl 4-(2-nitrophenyl)-3-oxobutanoate, the exact mass has been reported as 251.07937252 Da, which is consistent with the formula C₁₂H₁₃NO₅. nih.gov This level of accuracy is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

Table 4: Calculated Exact Masses for HRMS Analysis

| Ion Formula | Adduct Type | Calculated Exact Mass (Da) |

| [C₁₂H₁₃NO₅] | Molecular Ion | 251.07937 |

| [C₁₂H₁₄NO₅]⁺ | [M+H]⁺ | 252.08665 |

| [C₁₂H₁₃NNaO₅]⁺ | [M+Na]⁺ | 274.06860 |

| [C₁₂H₁₂NO₅]⁻ | [M-H]⁻ | 250.07205 |

X-ray Crystallography for Solid-State Structure Determination (if available)

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org It provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

A search of publicly available crystallographic databases indicates that the crystal structure of this compound has not been reported as of the date of this article. However, the structure of the closely related compound, Ethyl 4-nitrophenylacetate (C₁₀H₁₁NO₄) , provides valuable insight into the likely structural features. nih.gov

In the reported structure of Ethyl 4-nitrophenylacetate, there are two crystallographically independent molecules in the asymmetric unit. nih.gov The crystal packing is stabilized by C-H···O hydrogen bonds and N-O···π interactions. nih.gov The benzene rings of the two independent molecules are nearly parallel. nih.gov

Should a crystal structure for this compound be determined, analysis would likely focus on:

The conformation of the butanoate chain.

The planarity of the nitrophenyl group.

The predominant tautomer (keto or enol) present in the solid state.

The nature of intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the crystal packing.

Table 5: Crystallographic Data for the Related Compound Ethyl 4-nitrophenylacetate nih.gov

| Parameter | Value |

| Chemical Formula | C₁₀H₁₁NO₄ |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 15.9132 (13) |

| b (Å) | 5.2298 (4) |

| c (Å) | 24.878 (2) |

| V (ų) | 2070.4 (3) |

| Z | 8 |

Conclusion

Ethyl 4-(4-nitrophenyl)-3-oxobutanoate is a highly valuable and versatile synthetic intermediate in modern organic chemistry. Its unique structure, combining the reactivity of a β-keto ester with the electronic properties of a nitroaryl substituent, makes it a key building block for the synthesis of important heterocyclic compounds. Its central role in well-established multicomponent reactions like the Hantzsch pyridine (B92270) synthesis and the Biginelli reaction underscores its academic and industrial relevance. Further research into the specific properties and reactivity of this compound will undoubtedly continue to expand its applications in the development of novel and complex molecular architectures with potential applications in medicinal chemistry and materials science.

Computational and Theoretical Chemistry Studies of Ethyl 4 4 Nitrophenyl 3 Oxobutanoate

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, allowing for the determination of a molecule's electronic structure and associated properties. nrel.gov These methods solve, or approximate solutions to, the Schrödinger equation for a given molecule. For a multi-atomic system like Ethyl 4-(4-nitrophenyl)-3-oxobutanoate, this approach is crucial for understanding its stability, geometry, and electronic characteristics.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nrel.gov Unlike wave-function-based methods, DFT calculates the properties of a molecule based on its electron density, which is a function of only three spatial coordinates. This approach offers a favorable balance between computational accuracy and efficiency, making it suitable for medium-to-large organic molecules. nrel.gov

For this compound, DFT calculations, typically using a functional such as B3LYP combined with a basis set like 6-311G(d,p), would be employed to determine its ground-state optimized geometry, vibrational frequencies (for comparison with experimental IR and Raman spectra), and various electronic properties. materialsciencejournal.orgresearchgate.net

| Parameter Calculated via DFT | Description | Significance for this compound |

|---|---|---|

| Optimized Molecular Geometry | The lowest energy arrangement of atoms in 3D space, providing bond lengths, bond angles, and dihedral angles. | Reveals the most stable conformation of the molecule, which is critical for understanding its steric and electronic properties. |

| Vibrational Frequencies | The frequencies at which the molecule's bonds stretch, bend, and twist. These correspond to peaks in an infrared (IR) or Raman spectrum. | Allows for theoretical validation of experimental spectroscopic data and aids in the assignment of functional groups. |

| Electronic Energy | The total energy of the molecule's electrons in their ground state. | Provides a measure of the molecule's thermodynamic stability. |

| Mulliken Atomic Charges | A method for partitioning the total electron density among the atoms in the molecule. | Helps to identify charge distribution and localized positive or negative centers within the molecule. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data or empirical parameters. chemrxiv.org Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) fall into this category. While computationally more demanding than DFT, ab initio methods can provide a higher level of theoretical accuracy, often used as a benchmark for other methods. chemrxiv.orgresearchgate.net For this compound, these calculations could be used to refine the electronic energies and properties obtained from DFT studies, providing a more rigorous theoretical description of its electronic structure.

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to orbitals that can extend over the entire molecule. numberanalytics.com This analysis is fundamental to understanding electronic transitions, bonding, and chemical reactivity.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing chemical reactivity. numberanalytics.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. edu.krd The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular stability; a smaller gap generally implies higher reactivity. edu.krd

For this compound, the electron-withdrawing nitro group (-NO₂) and the carbonyl groups are expected to significantly influence the FMOs. The LUMO is likely localized around the nitrophenyl ring and the carbonyl carbons, making these sites electrophilic. The HOMO would likely have contributions from the oxygen atoms of the ester and keto groups.

| Parameter | Symbol | Significance in Predicting Chemical Behavior |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Represents the molecule's capacity to donate electrons. A higher energy value indicates a better electron donor. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Represents the molecule's capacity to accept electrons. A lower energy value indicates a better electron acceptor. |

| HOMO-LUMO Energy Gap | ΔE = ELUMO - EHOMO | Indicates the molecule's chemical reactivity and kinetic stability. A small gap correlates with high polarizability and high chemical reactivity. |

Frontier Molecular Orbital (FMO) theory posits that chemical reactivity can be predicted by examining the interaction between the FMOs of the reacting species. wikipedia.org A favorable reaction occurs when the HOMO of one molecule (the nucleophile) interacts effectively with the LUMO of the other (the electrophile). ucsb.edu

In the context of this compound, FMO theory can predict its behavior in various reactions. For instance, in a reaction with a nucleophile, the attack will most likely occur at the atomic sites where the LUMO has the largest coefficient. nih.gov Conversely, in a reaction with an electrophile, the sites where the HOMO is localized will be the most reactive. This theory is invaluable for rationalizing the outcomes of pericyclic reactions, cycloadditions, and electrophilic or nucleophilic substitutions involving the title compound. slideshare.net

Molecular Electrostatic Potential (MESP) Mapping

A Molecular Electrostatic Potential (MESP) map is a visual tool that illustrates the three-dimensional charge distribution of a molecule. libretexts.org It is plotted on the surface of the molecule's electron density, using a color scale to represent the electrostatic potential. wolfram.com This map is highly effective for identifying regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net

The standard color scheme is as follows:

Red: Indicates regions of most negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack.